molecular formula C18H19N5O6S B4869209 N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE

Cat. No.: B4869209
M. Wt: 433.4 g/mol
InChI Key: MMDVKWOONWPOBR-UHFFFAOYSA-N
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Description

N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidinyl group, a sulfonamide linkage, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidinyl Group: This step involves the reaction of appropriate precursors under controlled conditions to form the 2,6-dimethoxy-4-pyrimidinyl moiety.

    Sulfonamide Linkage Formation: The pyrimidinyl group is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.

    Isoxazole Ring Formation: The final step involves the cyclization reaction to form the isoxazole ring, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and isoxazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-PHENOXYACETAMIDE
  • N-(4-{[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]SULFONYL}PHENYL)-2-[5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL]SULFANYL]ACETAMIDE

Uniqueness

N-{4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)SULFAMOYL]PHENYL}-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse modifications and interactions, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O6S/c1-10-16(11(2)29-22-10)17(24)19-12-5-7-13(8-6-12)30(25,26)23-14-9-15(27-3)21-18(20-14)28-4/h5-9H,1-4H3,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDVKWOONWPOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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